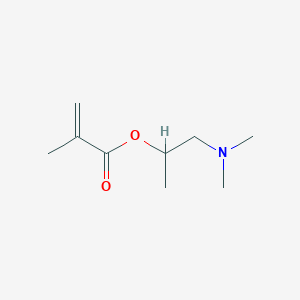
2-(Dimethylamino)-1-methylethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1-methylethyl methacrylate, commonly known as DMAEMA, is a methacrylate monomer that has gained significant attention in the field of polymer science due to its unique properties. DMAEMA is a water-soluble monomer that can be easily polymerized with other monomers to form copolymers with various properties. The purpose of
作用機序
The mechanism of action of DMAEMA copolymers depends on the copolymer composition and the environmental conditions. DMAEMA copolymers can be pH-responsive, temperature-responsive, or stimuli-responsive, which means that they can respond to changes in pH, temperature, or external stimuli, such as light or electric fields. The response of DMAEMA copolymers can result in the release of drugs or other bioactive molecules, the uptake of cells, or the formation of hydrogels.
生化学的および生理学的効果
DMAEMA copolymers have been shown to have low toxicity and biocompatibility in vitro and in vivo. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering, without causing significant adverse effects. The biocompatibility of DMAEMA copolymers can be attributed to their water solubility, low toxicity, and ability to form hydrogels.
実験室実験の利点と制限
DMAEMA copolymers have several advantages for lab experiments. They can be easily synthesized and purified, and their properties can be tailored by varying the copolymer composition. DMAEMA copolymers can be used for various applications, such as drug delivery, gene delivery, and tissue engineering. However, DMAEMA copolymers also have limitations. The response of DMAEMA copolymers can be affected by environmental conditions, such as pH, temperature, and external stimuli, which can limit their application in certain conditions. DMAEMA copolymers can also be challenging to characterize due to their complex structure and properties.
将来の方向性
DMAEMA copolymers have significant potential for various applications in the field of polymer science. Future research directions for DMAEMA copolymers include the development of new copolymer compositions, the optimization of copolymer properties, and the exploration of new applications. DMAEMA copolymers can also be used in combination with other polymers or bioactive molecules to enhance their properties and applications. The development of new characterization methods for DMAEMA copolymers can also aid in the understanding of their properties and applications.
合成法
DMAEMA can be synthesized by reacting methacrylic acid with dimethylamine in the presence of a catalyst. The reaction yields DMAEMA and water as a byproduct. The reaction can be carried out under mild reaction conditions, and the resulting DMAEMA can be purified by distillation or recrystallization.
科学的研究の応用
DMAEMA has been extensively studied in the field of polymer science due to its unique properties. It has been used as a building block for the synthesis of various copolymers, such as pH-responsive polymers, temperature-responsive polymers, and stimuli-responsive polymers. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering.
特性
CAS番号 |
18262-03-8 |
|---|---|
製品名 |
2-(Dimethylamino)-1-methylethyl methacrylate |
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
1-(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-8(3)6-10(4)5/h8H,1,6H2,2-5H3 |
InChIキー |
UOISBTHHJANVEM-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
正規SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
その他のCAS番号 |
18262-03-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
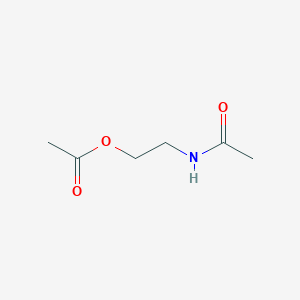
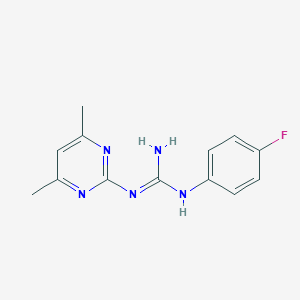
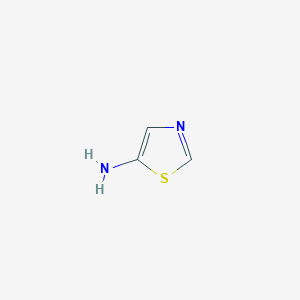
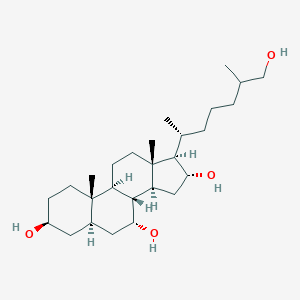
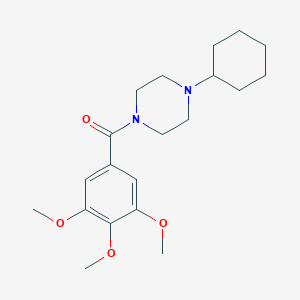
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
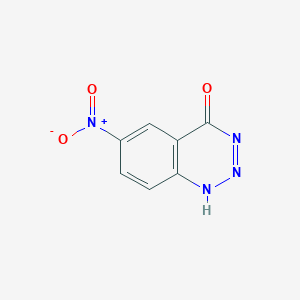
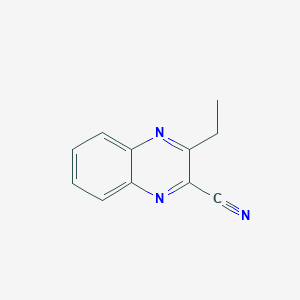
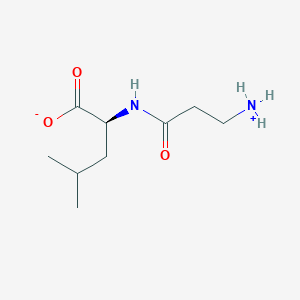
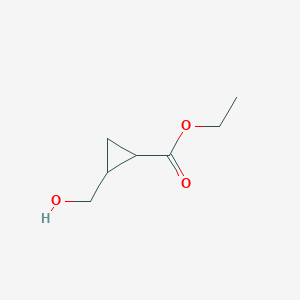
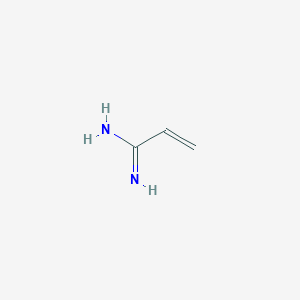
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)